REACTION_CXSMILES
|
[NH2:1][C:2]1[C:7]([C:8]([O:10]C)=O)=[CH:6][N:5]=[CH:4][C:3]=1[CH3:12].[CH3:13][NH2:14]>>[NH2:1][C:2]1[C:7]([C:8]([NH:14][CH3:13])=[O:10])=[CH:6][N:5]=[CH:4][C:3]=1[CH3:12]
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=NC=C1C(=O)OC)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified through silica gel column chromatography (chloroform/methanol=9/1)
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NC=C1C(=O)NC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 91 mg | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |